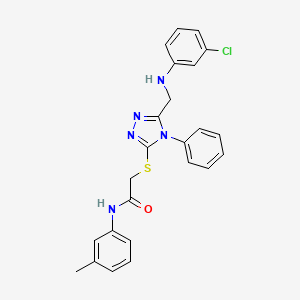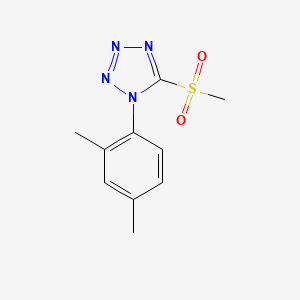![molecular formula C15H28N2 B11083483 [3-(1-Aminobutyl)-1-adamantyl]methylamine](/img/structure/B11083483.png)
[3-(1-Aminobutyl)-1-adamantyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1-Aminobutyl)-1-adamantyl]methylamine is a complex organic compound that features a unique adamantane structure. Adamantane is a diamondoid hydrocarbon, known for its stability and rigidity. The compound’s structure includes an aminobutyl group attached to the adamantane core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Aminobutyl)-1-adamantyl]methylamine typically involves multiple steps, starting with the preparation of the adamantane coreThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
[3-(1-Aminobutyl)-1-adamantyl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(1-Aminobutyl)-1-adamantyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a molecular probe. Its rigid adamantane core provides a stable framework for attaching various functional groups, making it useful for studying biological interactions at the molecular level .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure allows for the design of novel drug candidates that can target specific biological pathways, offering potential treatments for various diseases .
Industry
Mechanism of Action
The mechanism of action of [3-(1-Aminobutyl)-1-adamantyl]methylamine involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
- 1-Adamantylamine
- 3-(1-Aminopropyl)-1-adamantylamine
- 3-(1-Aminoethyl)-1-adamantylamine
Uniqueness
What sets [3-(1-Aminobutyl)-1-adamantyl]methylamine apart from these similar compounds is the specific arrangement of the aminobutyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H28N2 |
|---|---|
Molecular Weight |
236.40 g/mol |
IUPAC Name |
1-[3-(aminomethyl)-1-adamantyl]butan-1-amine |
InChI |
InChI=1S/C15H28N2/c1-2-3-13(17)15-7-11-4-12(8-15)6-14(5-11,9-15)10-16/h11-13H,2-10,16-17H2,1H3 |
InChI Key |
WIRGLDXYFVCGGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)(C2)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol](/img/structure/B11083402.png)
![3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzoic acid](/img/structure/B11083404.png)
![methyl 2-{[(2E)-2-cyano-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11083411.png)



![(5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11083441.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11083443.png)
![3-(2-Bromoethyl)-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11083448.png)
![N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B11083449.png)
![1,3-Cyclohexanedione, 2-[6-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,6-dioxohexyl]-5,5-dimethyl-](/img/structure/B11083463.png)
![1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine](/img/structure/B11083465.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11083471.png)
